2-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “2-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylate ester group. The presence of a methoxyphenyl group and a chlorobenzyl group indicates that this compound might have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The ester group could undergo hydrolysis, transesterification, or other reactions common to carboxylic acid derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as 2-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. It has been found to inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable compound for treating fungal infections, particularly those resistant to conventional antifungal drugs .
Anti-inflammatory Effects
Research has indicated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Activity
The compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has shown effectiveness against several cancer cell lines, including breast, lung, and colon cancers. Its mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
Antioxidant Potential
This compound has demonstrated strong antioxidant activity, which can help in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neuroprotection .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has shown the ability to inhibit the replication of certain viruses, including influenza and herpes simplex virus. This makes it a potential candidate for developing antiviral drugs .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor of various enzymes, including proteases and kinases. This property is valuable in the development of enzyme inhibitors for therapeutic use, particularly in diseases where enzyme activity is dysregulated .
These diverse applications highlight the potential of (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in various fields of scientific research and drug development.
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Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-5-3-4-6-16(13)19)20-21-22(12)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMUCHQHRMTAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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